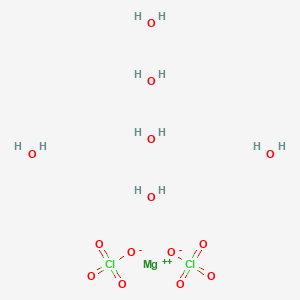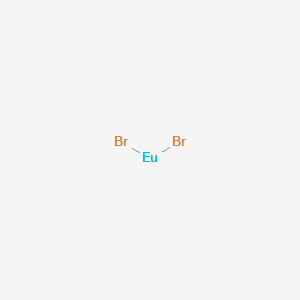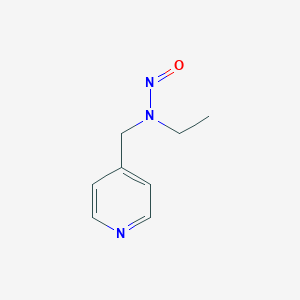
N,N'-Di-p-tolylbenzidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Di-p-tolylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-methylaniline with benzidine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Di-p-tolylbenzidine often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: N,N’-Di-p-tolylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield amine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides , to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride .
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzidine derivatives.
科学的研究の応用
N,N’-Di-p-tolylbenzidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Biology: The compound is utilized in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical diagnostic devices.
Industry: N,N’-Di-p-tolylbenzidine is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which N,N’-Di-p-tolylbenzidine exerts its effects is primarily related to its ability to transport charges efficiently. The compound acts as a hole transport layer in organic light-emitting diodes, facilitating the movement of positive charges (holes) from the photoactive layer to the corresponding electrode. This process involves the formation of charge-transfer complexes and the subsequent movement of charges through the molecular structure of the compound .
類似化合物との比較
- N,N’-Diphenylbenzidine
- N,N’-Di-p-tolylbenzene-1,4-diamine
- N,N’-Bis(4-methylphenyl)benzidine
Comparison: N,N’-Di-p-tolylbenzidine is unique due to its specific molecular structure, which imparts distinct electronic properties. Compared to similar compounds, it exhibits higher thermal stability and better charge transport characteristics, making it particularly suitable for use in optoelectronic devices .
特性
IUPAC Name |
4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJJGHTTBDCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596870 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-61-2 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?
A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.
Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?
A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)











